molecular formula C10H12N4 B055396 (1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine CAS No. 115430-81-4

(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine

Cat. No.: B055396
CAS No.: 115430-81-4
M. Wt: 188.23 g/mol
InChI Key: TZCRYAUVYWNJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is widely studied due to its significant medicinal and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine typically involves the reaction of benzimidazole derivatives with hydrazine. One common method includes the condensation of benzimidazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine is unique due to its specific structure, which combines the benzimidazole core with a hydrazine group. This combination enhances its chemical reactivity and broadens its range of applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

(1-prop-1-en-2-ylbenzimidazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-6H,1,11H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCRYAUVYWNJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.